Sporidesmin B

描述

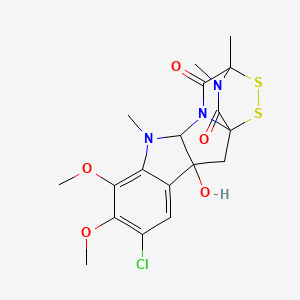

Structure

2D Structure

3D Structure

属性

CAS 编号 |

3351-96-0 |

|---|---|

分子式 |

C18H20ClN3O5S2 |

分子量 |

458 g/mol |

IUPAC 名称 |

6-chloro-3-hydroxy-7,8-dimethoxy-10,14,18-trimethyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione |

InChI |

InChI=1S/C18H20ClN3O5S2/c1-16-14(23)22-13-17(25,7-18(22,29-28-16)15(24)21(16)3)8-6-9(19)11(26-4)12(27-5)10(8)20(13)2/h6,13,25H,7H2,1-5H3 |

InChI 键 |

HCAHETRFJITQNU-UHFFFAOYSA-N |

SMILES |

CC12C(=O)N3C4C(CC3(C(=O)N1C)SS2)(C5=CC(=C(C(=C5N4C)OC)OC)Cl)O |

规范 SMILES |

CC12C(=O)N3C4C(CC3(C(=O)N1C)SS2)(C5=CC(=C(C(=C5N4C)OC)OC)Cl)O |

其他CAS编号 |

3351-96-0 |

相关CAS编号 |

1456-55-9 (Parent) |

同义词 |

isosporidesmin B sporidesmin sporidesmin A sporidesmin B sporidesmin C sporidesmin D sporidesmin E sporidesmin F sporidesmin G sporidesmin H |

产品来源 |

United States |

Biosynthesis and Production of Sporidesmin B

Fungal Producers: Identification and Taxonomy

The identification of fungal species responsible for sporidesmin (B73718) production has evolved with scientific advancements. While Pseudopithomyces chartarum was long considered the sole culprit, current understanding points to a more nuanced picture involving a closely related species.

Recent taxonomic studies have reclassified the primary etiological agent of facial eczema. While Pseudopithomyces chartarum is widely distributed and historically associated with sporidesmin, research indicates that only a small fraction of its strains actually produce the toxin. studiesinmycology.orgagresearch.co.nzruralnewsgroup.co.nzruralnewsgroup.co.nz In contrast, Pseudopithomyces toxicarius, a species previously misidentified as P. chartarum, has been identified as the principal producer of sporidesmin. agresearch.co.nzruralnewsgroup.co.nznzherald.co.nzruralnewsgroup.co.nz Phylogenetic analyses have distinguished at least 15 species within the Pseudopithomyces genus, with P. toxicarius being recognized as a novel, sporidesmin-producing species. studiesinmycology.org Sporidesmin is found within the spores of these fungi, which colonize leaf litter in pastures. biorxiv.orgwikipedia.orgveterinaryworld.org The global distribution of these fungi is extensive, but their impact is particularly pronounced in New Zealand due to the prevalence of ryegrass pastures, which are highly conducive to the growth of P. chartarum and the subsequent production of sporidesmin. biorxiv.orgwikipedia.org

Significant variation exists among different strains of Pseudopithomyces species regarding their ability to produce sporidesmin. studiesinmycology.org Some isolates may exhibit robust sporulation but fail to synthesize the toxin, while others can produce various combinations of sporidesmin analogues, such as sporidesmin A, B, D, and E. studiesinmycology.org This variability is attributed to both genetic differences between strains and the influence of environmental factors. studiesinmycology.org For instance, regional differences in New Zealand have shown a much higher prevalence of sporidesmin-producing strains in the North Island compared to the South Island. studiesinmycology.org

The genetic basis for sporidesmin biosynthesis is understood to involve a specific gene cluster within the fungal genome. biorxiv.orgresearchgate.netbiorxiv.org This putative sporidesmin biosynthetic gene cluster (BGC) contains genes homologous to those responsible for the production of other ETPs, such as gliotoxin, sirodesmin PL, and aspirochlorine. biorxiv.orgresearchgate.netbiorxiv.orgresearchgate.netoup.com Key enzymes predicted within this cluster include non-ribosomal peptide synthetases (NRPS), cytochrome P450 enzymes, and thioredoxin reductases, which are essential for constructing the core diketopiperazine structure and introducing the characteristic disulfide bridge. biorxiv.orgresearchgate.net The precise order and function of these genes are still subjects of ongoing research, but their presence confirms the genetic capacity for sporidesmin synthesis in these fungi. researchgate.netresearchgate.net

Environmental and Cultural Factors Influencing Sporidesmin B Production

The yield and production of this compound are highly sensitive to a variety of environmental and cultural conditions, which can significantly impact fungal sporulation and toxin accumulation.

Optimal conditions for sporidesmin production by Pseudopithomyces species typically involve high relative humidity (around 100%) and temperatures ranging between 20°C and 25°C. researchgate.netresearchgate.net These conditions are often observed following periods of rain, particularly when combined with subsequent warm, dry spells that promote pasture growth. researchgate.netresearchgate.net Warm, humid weather, coupled with the presence of dead plant material in pastures, provides an ideal substrate for fungal growth and sporulation. veterinaryworld.orgresearchgate.net While temperatures between 14°C and 35°C support fungal growth, appreciable sporidesmin production is concentrated within the narrower 20-25°C range. researchgate.net Temperatures exceeding 24°C can lead to a reduction in sporidesmin yield, with sporulation declining significantly above 32°C. researchgate.netmassey.ac.nz Conversely, lower temperatures might result in a higher sporidesmin content within the spores. wikipedia.org High humidity, specifically above 90% relative humidity at grass level, is also a critical factor. researchgate.net Although moisture is necessary for sporulation, excessive or continuous rainfall can diminish sporidesmin levels, potentially due to spore saturation and the water solubility of the toxin. researchgate.netmdpi.com Studies have also indicated that average temperatures over a longer period (e.g., 90 days prior to spore collection) positively correlate with spore counts, while high maximum temperatures in the preceding few days show a negative correlation. mdpi.com

Environmental factors beyond temperature and humidity also play a role in sporidesmin production. Exposure to ultraviolet (UV) radiation has been shown to influence fungal activity. Specifically, ultraviolet A (UVA) light, when applied to fungal cultures on solid media for several hours daily, has been observed to significantly increase sporidesmin production in a majority of tested strains. studiesinmycology.orgmicrobiologyresearch.org However, it is important to note that while UV radiation can stimulate sporidesmin synthesis in the growing fungus, it can also degrade the toxin in aqueous solutions leached from the fungal material. massey.ac.nzmicrobiologyresearch.org

The choice of growth medium also impacts sporidesmin yield. Certain substrates, such as ryecorn, have been reported to support higher concentrations of sporidesmin compared to others. massey.ac.nztandfonline.com Research has demonstrated that different media can lead to variations in sporidesmin production, with some fungal isolates producing the toxin on one medium but not on another. studiesinmycology.org For example, P. chartarum grown on V-8 juice agar (B569324) under UV light showed enhanced sporulation, whereas growth on Sabouraud agar under similar conditions supported vegetative growth but suppressed sporulation. asm.org Conversely, cultures grown in liquid media often exhibit suppressed spore and sporidesmin production compared to those on solid media. studiesinmycology.org

Putative Sporidesmin Biosynthetic Gene Cluster Analysis

The genetic blueprint for sporidesmin biosynthesis has been partially elucidated through the identification of a putative sporidesmin A toxin gene cluster in Pseudopithomyces chartarum. biorxiv.orgresearchgate.netbiorxiv.org This cluster shares significant homology with gene clusters responsible for the biosynthesis of other epipolythiodioxopiperazines (ETPs), such as gliotoxin, sirodesmin PL, and aspirochlorine, found in other fungal species. biorxiv.orgresearchgate.netbiorxiv.orgresearchgate.netoup.com

The identified cluster is predicted to encode a suite of enzymes crucial for the multi-step synthesis of sporidesmin. These include:

Non-ribosomal peptide synthetases (NRPS): Responsible for the initial condensation of amino acids to form the diketopiperazine core. biorxiv.orgresearchgate.net

Cytochrome P450 enzymes: Involved in various oxidative modifications of the molecule. biorxiv.orgresearchgate.net

Glutathione-S-transferases, gamma-glutamyl cyclotransferases, and dipeptidases: Likely play roles in intermediate modifications and cyclization steps. biorxiv.org

Thioredoxin reductases: Essential for the formation of the critical disulfide bridge. biorxiv.orgresearchgate.net

The initial stages of sporidesmin biosynthesis are believed to be analogous to those of gliotoxin. researchgate.net While bioinformatics tools are aiding in predicting the functions of these genes, the exact sequence and catalysts for all downstream reactions remain areas of active investigation. researchgate.net The discovery and analysis of this gene cluster are invaluable for understanding the evolutionary relationships of sporidesmin-producing fungi and for developing targeted strategies to detect and potentially control sporidesmin-producing strains in the environment. researchgate.net

Molecular and Cellular Mechanisms of Sporidesmin B Activity

Chemical Reactivity of the Epidithiodioxopiperazine Ring

The core of Sporidesmin (B73718) B's toxicity lies in the chemical reactivity of its unique epidithiodioxopiperazine ring structure, which features a strained disulfide bridge. This disulfide bond is the primary site of interaction with cellular molecules, leading to the disruption of normal cellular function.

Interaction with Cellular Thiols and Protein Cysteine Residues

The disulfide bridge of Sporidesmin B is highly susceptible to nucleophilic attack by cellular thiols (R-SH), particularly the cysteine residues within proteins. nih.gov This interaction is a thiol-disulfide exchange reaction. The sulfur atoms in the disulfide bridge are electrophilic and readily react with the nucleophilic thiolate anion (R-S⁻) of cysteine residues. This reaction is facilitated by the strained nature of the disulfide bond within the ring structure, which makes it more accessible and reactive compared to linear disulfides.

The general mechanism of this interaction can be summarized as follows:

A deprotonated thiol group (thiolate) from a cellular molecule, such as a cysteine residue in a protein, acts as a nucleophile.

The thiolate attacks one of the sulfur atoms of the disulfide bridge in this compound.

This leads to the cleavage of the disulfide bond and the formation of a new, mixed disulfide bond between the cellular thiol and the toxin.

This initial interaction can lead to a cascade of further reactions, ultimately disrupting protein structure and function.

Formation of Protein-Toxin Mixed Disulfides

The reaction between this compound and protein cysteine residues results in the formation of protein-toxin mixed disulfides. nih.gov This covalent modification can have profound consequences for the protein's activity, localization, and interaction with other molecules. The formation of these adducts effectively removes functionally critical cysteine residues from their native roles in protein structure and catalysis.

| Affected Cellular Component | Consequence of Mixed Disulfide Formation | Reference |

| Enzymes | Inhibition of catalytic activity | nih.gov |

| Structural Proteins | Disruption of cytoskeletal integrity | nih.gov |

| Transcription Factors | Altered DNA binding and gene regulation | |

| Cellular Reductants (e.g., Glutathione) | Depletion of the cellular antioxidant pool | nih.gov |

The specificity of which proteins are targeted by this compound is likely influenced by the accessibility and reactivity of their cysteine residues. Proteins with exposed and highly nucleophilic cysteine thiols are more susceptible to modification.

Oxidative Stress Induction by this compound

In addition to direct interactions with cellular thiols, this compound is a potent inducer of oxidative stress. This is primarily achieved through a cyclic process of reduction and autoxidation, which generates a continuous flux of reactive oxygen species (ROS). researchgate.net

Cyclic Reduction-Autoxidation and Superoxide (B77818) Radical Generation

This compound can undergo a redox cycle, which is a key mechanism for its ability to generate oxidative stress. nih.gov This process involves the following steps:

Reduction: The disulfide bridge of this compound is reduced by cellular reducing agents, such as glutathione (B108866) (GSH), to its dithiol form (this compound-(SH)₂). nih.gov

Autoxidation: The reduced dithiol form of this compound readily autoxidizes in the presence of molecular oxygen (O₂), regenerating the original disulfide bridge.

Superoxide Generation: During this autoxidation, an electron is transferred to molecular oxygen, resulting in the formation of the superoxide radical (O₂⁻•). nih.gov

This cyclic process allows a single molecule of this compound to generate a large number of superoxide radicals, leading to a state of significant oxidative stress within the cell.

Production of Reactive Oxygen Species (ROS): Hydrogen Peroxide and Hydroxyl Radical

The superoxide radical (O₂⁻•) generated through the redox cycling of this compound is the primary ROS produced. However, it can be converted into other, more potent ROS through subsequent reactions:

Hydrogen Peroxide (H₂O₂): Superoxide radicals can be converted to hydrogen peroxide through either spontaneous dismutation or, more efficiently, by the action of the enzyme superoxide dismutase (SOD). nih.gov

2O₂⁻• + 2H⁺ → H₂O₂ + O₂

Hydroxyl Radical (•OH): In the presence of transition metals like iron (Fe²⁺), hydrogen peroxide can undergo the Fenton reaction to produce the highly reactive hydroxyl radical. nih.govcwu.edu

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

The generation of these various ROS contributes to a highly damaging oxidative environment within the cell. nih.gov

| Reactive Oxygen Species | Mechanism of Formation | Key Reactants | Reference |

| Superoxide Radical (O₂⁻•) | Autoxidation of reduced this compound | This compound-(SH)₂, O₂ | nih.gov |

| Hydrogen Peroxide (H₂O₂) | Dismutation of superoxide | O₂⁻• | nih.gov |

| Hydroxyl Radical (•OH) | Fenton Reaction | H₂O₂, Fe²⁺ | nih.govnih.gov |

Role of Oxidative Damage in Cellular Perturbations

The excessive production of ROS induced by this compound leads to widespread oxidative damage to cellular macromolecules, contributing significantly to its cytotoxicity.

Lipid Peroxidation: ROS, particularly the hydroxyl radical, can attack polyunsaturated fatty acids in cell membranes, initiating a chain reaction of lipid peroxidation. This process can compromise membrane integrity, leading to altered fluidity, increased permeability, and the formation of cytotoxic byproducts.

Protein Oxidation: Amino acid residues in proteins, particularly cysteine and methionine, are susceptible to oxidation by ROS. nih.gov This can lead to the formation of carbonyl groups and other modifications that result in protein unfolding, aggregation, and loss of function. nih.gov Enzyme inactivation is a critical consequence of protein oxidation.

DNA Damage: ROS can cause damage to DNA, leading to single- and double-strand breaks, base modifications (such as the formation of 8-oxo-2'-deoxyguanosine), and cross-linking. This genotoxic stress can trigger cell cycle arrest and apoptosis. semanticscholar.org

The culmination of this oxidative damage disrupts cellular homeostasis, impairs critical cellular processes, and ultimately contributes to the cell death and tissue damage observed in this compound toxicity. researchgate.net

Molecular Targets and Pathway Perturbations

The toxicity of sporidesmin compounds, including this compound, is primarily attributed to the chemically reactive sulfur-bridged epidithiodioxopiperazine ring. researchgate.netnih.gov This structure is central to its molecular interactions and the subsequent disruption of cellular pathways. While much of the detailed molecular research has been conducted on the most abundant congener, Sporidesmin A, the shared toxic moiety suggests common mechanisms of action for other sporidesmins like this compound. researchgate.netgoogle.com The primary hypotheses for its toxicity include direct interaction with cellular thiols and the production of reactive oxygen species (ROS), leading to oxidative stress. researchgate.netnih.gov

Interaction with Cell Adhesion Complexes and Cytoskeletal Elements (e.g., Actin)

A significant cellular effect of sporidesmin is the disruption of cell adhesion and the integrity of the actin cytoskeleton. mdpi.commdpi.com Studies on cultured liver cells, such as the HepG2 cell line, have demonstrated that exposure to sporidesmin leads to a loss of cell-to-cell contact and detachment from the culture substrate. mdpi.comnih.gov This loss of adhesion is a primary impact, occurring even in the absence of detectable oxidative stress or overt cell death in short-term exposures. mdpi.com

The mechanism appears to involve the remodeling of the intracellular actin microfilament network. mdpi.comnih.gov In cultured cells exposed to sporidesmin, a notable disruption and loss of cytoplasmic actin filaments are observed. mdpi.com This disruption of the cytoskeleton is believed to compromise the integrity of junctional complexes between epithelial cells. mdpi.comnih.gov The resulting increase in epithelial permeability is a critical initiating event in the pathology observed in vivo, particularly in the biliary tract. mdpi.com This altered permeability could lead to the leakage of toxic bile into surrounding tissues, triggering subsequent inflammation and necrosis. mdpi.commassey.ac.nz

| Cellular Target | Observed Effect of Sporidesmin Exposure | Potential Consequence |

| Cell Adhesion Complexes | Loss of cell-to-cell and cell-to-substrate adhesion. mdpi.com | Increased epithelial permeability, tissue damage. mdpi.com |

| Actin Cytoskeleton | Disruption and loss of cytoplasmic actin microfilaments. mdpi.com | Compromised cell structure, impaired integrity of cell junctions. nih.gov |

Effects on Enzyme Inhibition Mechanisms

This compound's mechanism of toxicity is not typically characterized by classical enzyme inhibition, where a molecule binds to the active site of a specific enzyme. Instead, its effects are more promiscuous and stem from the high reactivity of its disulfide bridge. researchgate.netmdpi.com The primary interaction is with thiol (-SH) groups, particularly the cysteine residues in proteins. researchgate.netnih.gov

The disulfide bridge can undergo redox cycling. In a cellular environment, it can be reduced to a dithiol form, which then readily auto-oxidizes back to the disulfide, generating superoxide radicals in the process. mdpi.comnih.gov This cycle can lead to widespread oxidative stress. researchgate.netnih.gov Furthermore, the disulfide bridge can react directly with protein cysteine residues to form protein-toxin mixed disulfides. researchgate.netmdpi.com This covalent modification can alter the structure and function of a wide range of proteins, including enzymes, without targeting a specific active site. This broad reactivity means that numerous enzymatic processes could be indirectly inhibited or disrupted. mdpi.com

Impact on Cellular Homeostasis and Integrity

The integrity and homeostasis of a cell are profoundly impacted by this compound, primarily through the induction of oxidative stress. researchgate.netnih.gov The generation of reactive oxygen species (ROS), such as superoxide radicals, through the redox cycling of the epidithiodioxopiperazine moiety, is a central mechanism. mdpi.comnih.govnih.gov This process overwhelms the cell's antioxidant defenses, leading to damage to critical macromolecules.

Cytotoxicity and Pathological Mechanisms (non-clinical, cellular level)

Hepatobiliary Cellular Injury Mechanisms of this compound

This compound is a potent hepatotoxin, with its primary target being the epithelial cells lining the bile ducts (cholangiocytes). msdvetmanual.comresearchgate.net After absorption from the gastrointestinal tract, sporidesmins are concentrated in the liver and excreted into the bile, where they can reach high concentrations. researchgate.netmsdvetmanual.com

The direct cytotoxicity of this compound in the biliary system leads to severe cholangitis (inflammation of bile ducts) and pericholangitis. msdvetmanual.com The cellular mechanism involves direct damage to the biliary epithelium, causing cell necrosis and degeneration. researchgate.net The generation of ROS within the confined space of the bile ducts is thought to be a major contributor to this damage. mdpi.com This leads to the erosion of the epithelial lining, obstruction of the ducts with cellular debris, and ultimately, fibrosis. researchgate.nettandfonline.com The damage to the biliary epithelium and subsequent leakage of bile initiates an inflammatory response, recruiting immune cells that contribute to the progression of liver injury. mdpi.com

Table of Hepatobiliary Cellular Effects

| Cellular Event | Description | Reference |

|---|---|---|

| Epithelial Necrosis | Direct toxic action on biliary epithelial cells leads to their death and sloughing. | researchgate.net |

| Oxidative Stress | Generation of superoxide radicals via redox cycling of the disulfide bridge damages cellular components. | mdpi.comnih.gov |

| Loss of Barrier Integrity | Disruption of cell adhesion and cytoskeletal structures leads to increased permeability of the biliary epithelium. | mdpi.com |

| Inflammation | Cellular damage and bile leakage trigger an inflammatory response, with infiltration of neutrophils and macrophages. | mdpi.com |

| Fibrosis | Chronic injury and inflammation stimulate hepatic stellate cells, leading to collagen deposition and fibrosis around bile ducts. | mdpi.com |

Renal and Urinary Tract Cellular Effects of this compound

While the liver is the primary organ affected, sporidesmin and its metabolites are also excreted through the urinary system, where they can exert cytotoxic effects. google.com Pathological changes in the kidneys have been observed in animals exposed to sporidesmin. researchgate.net The mechanisms of cellular injury in the renal and urinary tract are thought to be similar to those in the hepatobiliary system, stemming from the direct toxic effects of the compound on epithelial cells.

Concentration of the toxin in the urine can lead to direct contact with the epithelial lining of the renal tubules and bladder. This can cause cellular damage, inflammation, and in some cases, cystitis (inflammation of the bladder). google.com The underlying molecular events likely involve the generation of ROS and interaction with cellular thiols, leading to a disruption of cell integrity and function in the urinary tract. researchgate.net

Mechanisms of Cell Damage in Other Tissues

Pancreatic Damage

This compound exposure can lead to significant pancreatic injury, characterized by atrophy and fibrosis. nih.gov The exocrine pancreas is particularly susceptible, with damage observed in the acinar cells responsible for producing digestive enzymes. askjpc.org Histopathological studies have identified varying degrees of necrosis and fibrosis within pancreatic lobules following sporidesmin intoxication. askjpc.org

At the cellular level, the damage manifests as shrunken acinar cells with a loss of zymogen granules and pyknotic nuclei. askjpc.org In more moderately affected lobules, acinar cells may appear swollen and vacuolated, indicative of cellular degeneration. askjpc.org This is often accompanied by the dilation of acini and interlobular ducts. The pancreatic parenchyma can also be infiltrated by neutrophils and mononuclear cells, signifying an inflammatory response to the cellular damage. askjpc.org

Adrenal Gland and Thymus Alterations

The toxic effects of this compound also impact endocrine and immune tissues, notably the adrenal glands and the thymus. Experimental studies in sheep have demonstrated that sporidesmin poisoning can lead to enlarged adrenal glands. nih.gov This adrenal hypertrophy is associated with elevated plasma cortisol concentrations, indicating a significant systemic stress response. nih.gov

In conjunction with the adrenal changes, premature involution of the thymus has been observed. nih.gov The thymus is a primary lymphoid organ essential for the maturation of T cells. Its atrophy suggests a compromise of the cell-mediated immune response, potentially increasing the host's susceptibility to infections.

Pathological Effects on Other Organs

Research has also documented pathological changes in other organs, including the kidneys, heart, and spleen, following administration of this compound. researchgate.net While the specific cellular cascades in these tissues are not as extensively detailed as in the liver, the damage is believed to stem from the same core toxic properties of the molecule. The highly reactive sulfur-bridged epidithiodioxopiperazine ring is capable of widespread biological reactivity, leading to direct interaction with cellular thiols and the production of damaging ROS. researchgate.net This can result in oxidative stress, protein and lipid damage, and eventual cell death in various tissues.

Summary of Research Findings on Extrahepatic Tissue Damage

The following table provides a summary of the documented effects of this compound on tissues other than the liver and biliary tract.

| Tissue/Organ | Key Research Findings | Cellular and Molecular Mechanisms Implicated |

| Pancreas | Atrophy, fibrosis, and varying degrees of necrosis in pancreatic lobules. nih.govaskjpc.org | Degeneration and necrosis of acinar cells, loss of zymogen granules, and inflammatory cell infiltration. askjpc.org |

| Adrenal Gland | Glandular enlargement and hypertrophy. nih.gov | Systemic stress response leading to increased cortisol production. nih.gov |

| Thymus | Premature involution and atrophy. nih.gov | Compromise of the immune system, potentially secondary to systemic stress. nih.gov |

| Kidney | General pathological changes observed. researchgate.net | Believed to be caused by oxidative stress and direct cellular toxicity from the reactive epidithiodioxopiperazine ring. researchgate.net |

| Heart | General pathological changes observed. researchgate.net | Believed to be caused by oxidative stress and direct cellular toxicity from the reactive epidithiodioxopiperazine ring. researchgate.net |

| Spleen | General pathological changes observed. researchgate.net | Believed to be caused by oxidative stress and direct cellular toxicity from the reactive epidithiodioxopiperazine ring. researchgate.net |

Advanced Analytical Methodologies for Sporidesmin B Research

Immunological Assays

Antibody Specificity and Cross-Reactivity with Sporidesmin (B73718) B Derivatives

The development of immunoassays, such as competitive enzyme-linked immunosorbent assays (cELISA), has been crucial for detecting Sporidesmin A and its related compounds. These assays rely on the specificity of antibodies generated against Sporidesmin A or its derivatives. Studies have focused on producing both monoclonal and polyclonal antibodies, often utilizing sporidesmin derivatives conjugated to proteins as immunizing and coating antigens core.ac.ukresearchgate.net.

Two distinct immunoassay formats have been developed, each targeting different regions of the Sporidesmin A molecule. This allows for the differentiation between Sporidesmin A and its metabolites, which is vital for understanding the toxicological pathways and exposure levels core.ac.ukresearchgate.net. The specificity of these antibodies varies:

Group A Antibodies: These antibodies exhibit high specificity for Sporidesmin A, primarily recognizing compounds with similar structures and an intact disulfide bridge core.ac.uk.

Group B Antibodies: In contrast, Group B antibodies demonstrate broader specificity, capable of recognizing a wider range of sporidesmin-like molecules. They can detect modified sporidesmins, provided the critical distal region of the molecule, containing the chlorine group, remains sufficiently intact for binding core.ac.uk.

This differential specificity is instrumental in distinguishing between the parent toxin and its metabolic products in biological samples.

Table 1: Antibody Specificity and Cross-Reactivity for Sporidesmin Detection

| Antibody Type | Specificity Profile | Cross-Reactivity Notes |

| Group A | Highly specific for Sporidesmin A; recognizes compounds with similar structures and intact disulfide bridges. | Limited cross-reactivity with structurally dissimilar compounds. |

| Group B | Broader specificity; recognizes sporidesmin-like molecules and modified sporidesmins. | Can detect metabolites as long as the distal region (containing the chlorine group) remains sufficiently unchanged for binding. |

| Immunoassays | Two developed assays detect different regions of Sporidesmin A, distinguishing it from its metabolites. | Allows for the differentiation of Sporidesmin A from its metabolites in various biological matrices. |

Bioassays and In Vitro Cytotoxicity Assessments of Sporidesmin B

This compound exhibits significant cytotoxicity in various cell lines, making in vitro bioassays essential for studying its cellular effects. Studies have utilized cell cultures, such as HepG2 cells (a human hepatoma cell line) and HeLa cells, to assess the toxic impact of this compound.

In vitro assessments have revealed that this compound can cause a loss of cell adhesion and disrupt intracellular actin microfilaments, which are critical for cell structure and interaction nih.govresearchgate.netbiologists.com. For instance, incubation of HepG2 cells with this compound at concentrations of 1 or 4 µg/mL for 6 hours demonstrated these effects nih.gov. Further studies on C3 cells showed that exposure to 0.1 µg/mL for one day induced cell detachment and rounding, with similar, though less pronounced, effects observed with 0.01 µg/mL over four days biologists.com. Notably, these studies did not detect evidence of necrosis or apoptosis in HepG2 cells at the tested concentrations, suggesting that cell adhesion disruption might be a primary mechanism of toxicity rather than immediate cell death nih.gov. Aqueous extracts of this compound have also shown rapid alteration in cell morphology and disintegration in HeLa cell cultures at dilutions ranging from 1:10 to 1:250 tandfonline.com.

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | Concentration (µg/mL) | Duration | Observed Effect | Assay Type (Implied/Mentioned) |

| HepG2 | 1-4 | 6 hours | Loss of cell adhesion, disruption of intracellular actin microfilaments | MTT assay (cytotoxicity) |

| C3 | 0.1 | 1 day | Cell detachment, rounding up | Cell detachment assay |

| C3 | 0.01 | 4 days | Cell detachment, rounding up | Cell detachment assay |

| HeLa | 1:10 - 1:250 (dilution) | Not specified | Rapid alteration in morphology, disintegration of cell sheet | Tissue culture toxicity assay |

Biomarker Discovery and Validation in Biological Systems (non-human)

Metabolomic Profiling of Systemic Responses to this compound

Metabolomic profiling, particularly using techniques like ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS), has been employed to identify biomarkers of this compound exposure in biological systems, primarily in cattle massey.ac.nzresearchgate.net. These studies aim to detect subtle metabolic changes that may indicate early-stage or subclinical exposure.

Analysis of serum from cows challenged with this compound revealed significant alterations in metabolite profiles. A key finding was the elevation of taurine- and glycine-conjugated secondary bile acids (BAs). These elevated BAs are indicative of cholestasis, a condition characterized by impaired bile flow and leakage, often resulting from damage to the bile ducts researchgate.net. Beyond bile acids, other metabolites were identified as being affected:

Elevated Metabolites: Glycoproteins, carboxylic acids, ketone bodies, amino acids (specifically glutamate), and glycerol (B35011) showed increased concentrations massey.ac.nz.

Decreased Metabolites: Acetate, choline, isoleucine, trimethylamine (B31210) N-oxide, lipids, lipoproteins, cholesterol, and α-glucose were found at lower concentrations in exposed animals massey.ac.nz.

While these metabolic shifts could distinguish between animals with clinical signs of intoxication and healthy controls, they were less effective in differentiating subclinically affected animals massey.ac.nzresearchgate.net.

Table 3: Metabolomic Changes in Serum Following this compound Exposure (Non-human)

| Metabolite Class/Specific Metabolite | Observed Change | Biological System |

| Taurine-conjugated bile acids | Elevated | Serum (Cattle) |

| Glycine-conjugated bile acids | Elevated | Serum (Cattle) |

| Glycoproteins | Elevated | Serum (Cattle) |

| Carboxylic acids | Elevated | Serum (Cattle) |

| Ketone bodies | Elevated | Serum (Cattle) |

| Glutamate | Elevated | Serum (Cattle) |

| Glycerol | Elevated | Serum (Cattle) |

| Acetate | Decreased | Serum (Cattle) |

| Choline | Decreased | Serum (Cattle) |

| Isoleucine | Decreased | Serum (Cattle) |

| Trimethylamine N-oxide | Decreased | Serum (Cattle) |

| Lipids | Decreased | Serum (Cattle) |

| Lipoproteins | Decreased | Serum (Cattle) |

| Cholesterol | Decreased | Serum (Cattle) |

| α-glucose | Decreased | Serum (Cattle) |

Evaluation of Liver Enzymes as Indicators of this compound-Induced Cellular Perturbation

Liver enzymes are commonly monitored as indicators of hepatic damage and cellular perturbation following exposure to toxins like this compound. In animals affected by this compound intoxication, serum hepatic enzyme levels are typically markedly elevated msdvetmanual.com.

Studies in sheep have identified several enzymes whose levels are dramatically altered:

γ-Glutamyltransferase (GGT): GGT is consistently reported as a key indicator of liver damage caused by this compound. Elevated GGT levels have been observed in clinically ill animals and even in apparently healthy animals with subclinical disease d-nb.info. Furthermore, the severity of GGT elevation during intoxication has been shown to correlate with the development and severity of subsequent hepatic fibrosis and biliary hyperplasia researchgate.net. However, GGT levels can remain elevated for extended periods (e.g., over a year), limiting its utility as a prognostic marker for full recovery d-nb.info.

Alkaline Phosphatase (ALP): ALP levels also show dramatic increases in clinically affected animals d-nb.info.

Aspartate Aminotransferase (AST) and Alanine Aminotransferase (ALT): These enzymes, involved in amino acid metabolism, also exhibit significant increases, reflecting hepatocellular damage d-nb.info.

Lactate Dehydrogenase (LDH): LDH levels are also dramatically elevated in intoxicated animals and can remain significantly higher than control levels even after a year d-nb.info.

While these enzymes are strong indicators of established liver damage, it is important to note that GGT and Aspartate aminotransferase (AST) activities have been found to be less effective as markers for detecting early stages of this compound-induced damage massey.ac.nz. The diagnosis of sporidesmin toxicosis is often supported by the presence of these elevated liver enzymes colab.ws.

Table 4: Liver Enzyme Changes in Response to this compound Exposure (Non-human)

| Liver Enzyme | Observed Change | Biological System | Notes |

| γ-Glutamyltransferase (GGT) | Dramatic Increase | Serum (Sheep) | Key indicator of liver damage; severity correlates with subsequent fibrosis. Elevated for extended periods (>1 year), limiting prognostic value for recovery. Less effective for early-stage damage detection. |

| Alkaline Phosphatase (ALP) | Dramatic Increase | Serum (Sheep) | Indicates liver damage. |

| Aspartate Aminotransferase (AST) | Dramatic Increase | Serum (Sheep) | Reflects hepatocellular damage. Less effective for early-stage damage detection. |

| Alanine Aminotransferase (ALT) | Dramatic Increase | Serum (Sheep) | Reflects hepatocellular damage. |

| Lactate Dehydrogenase (LDH) | Dramatic Increase | Serum (Sheep) | Levels remain significantly elevated for extended periods (>1 year). |

| Gamma-glutamyl hydrolase (GDH) | Not specified | Serum (Cattle) | Not effective as markers of early stage sporidesmin damage. |

Compound Name List:

this compound

Sporidesmin A

Sporidesmin

Sporidesmin-like molecules

Gliotoxin

Sporidesmin metabolites

Sporidesmin derivatives

Fumonisin B1

Metabolism and Pharmacokinetics of Sporidesmin B in Biological Systems Non Human

Absorption, Distribution, and Excretion Pathways of Sporidesmin (B73718) B

Following ingestion, sporidesmin B, like other sporidesmin congeners, undergoes absorption and distribution throughout the body, with a primary focus on the liver and biliary system.

Gastrointestinal Absorption and Hepatic Concentration

Sporidesmin is rapidly absorbed from the gastrointestinal tract of grazing animals, such as sheep and cattle, and is quickly concentrated in the liver and biliary tract msdvetmanual.commdpi.com. Studies in rats indicate that the portal circulation serves as the primary route for sporidesmin A, a closely related congener, to enter the liver after intestinal absorption mdpi.com. The molecule's hydrophobic nature facilitates its incorporation into cell membranes, potentially influencing cellular function nih.gov. In experimental studies with radiolabeled sporidesmin in rats, the highest concentrations of radioactivity were observed in the liver and kidneys, consistent with its toxicological targets tandfonline.com.

Biliary and Urinary Excretion Profiles

The primary route of excretion for sporidesmin and its metabolites is through the bile ducts. In rats, biliary excretion accounts for a substantial portion of the administered radioactivity, approximately 50-52%, while urinary excretion is considerably lower, at only 4.1-4.5% tandfonline.com. In guinea-pigs, urinary excretion was found to be higher, with 16-18% of administered radioactivity recovered in urine, and 22-25% excreted with feces, presumed to be via bile tandfonline.com. This suggests that while the biliary route is dominant, species differences exist in the proportions excreted via urine. Cytotoxic activity has been demonstrated to be greatest in bile, followed by urine, and lower in serum, supporting the hypothesis that sporidesmin is concentrated in bile and urine researchgate.netgddiergezondheid.nl. Sporidesmin is also excreted to a lesser extent into the urinary tract, where it may contribute to cystitis google.com. The liver and kidneys are identified as the primary organs affected by sporidesmin intoxication due to their roles in processing and excreting the toxin tandfonline.com.

Table 1: Excretion Pathways of Sporidesmin Radioactivity in Laboratory Animals

| Species | Route | Percentage of Administered Radioactivity |

| Rat | Biliary | 50-52% |

| Rat | Urinary | 4.1-4.5% |

| Guinea-pig | Urinary | 16-18% |

| Guinea-pig | Fecal (via bile) | 22-25% |

Biotransformation and Detoxification Mechanisms of this compound

The body employs various enzymatic and endogenous mechanisms to metabolize and detoxify this compound, aiming to reduce its harmful effects.

Role of Hepatic Drug-Metabolizing Enzymes in this compound Processing

The liver plays a central role in the detoxification of sporidesmin through its drug-metabolizing enzyme systems. Studies in sheep suggest that variations in the rate at which hepatic drug-metabolizing enzymes process sporidesmin can influence an animal's susceptibility or resistance to facial eczema sciquest.org.nznzsap.org. Research has identified at least eight different metabolites formed when sporidesmin is incubated with sheep liver microsomes, with mono-hydroxy and di-hydroxy derivatives being tentatively characterized sciquest.org.nznzsap.org. The sulfur atoms within the sporidesmin molecule are converted by hepatic microsomes into compounds that are predominantly water-soluble, facilitating their excretion nzsap.org. Phase II drug-metabolizing enzymes, such as glutathione (B108866) S-transferases, are critical for conjugation reactions, which generally serve as a detoxification step by converting xenobiotics into more excretable forms upol.czeurekaselect.com.

Endogenous Antioxidant and Chelation Responses to this compound (e.g., Zinc Interactions)

Sporidesmin's toxicity is largely attributed to its ability to undergo cycles of reduction and oxidation, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative damage researchgate.netmdpi.com. The disulfide bridge in sporidesmin A can lead to the formation of toxic free radicals, including superoxide (B77818) radicals mdpi.com.

Zinc has been identified as a key element in the detoxification and protection against sporidesmin toxicity. It is believed to bind to sporidesmin, forming a mercaptid complex that aids in its elimination and prevents the auto-oxidation process that generates harmful free radicals google.comnutritech.co.nz. This interaction is thought to "lock up" the toxin, thereby reducing cellular damage to the bile ducts nutritech.co.nz. Zinc's protective effect may also be indirect, potentially by modulating copper levels, as copper is known to catalyze the formation of ROS by sporidesmin massey.ac.nzdoi.org. Endogenous antioxidants, such as glutathione, also play a vital role in cellular defense by scavenging free radicals and maintaining redox homeostasis unirioja.esresearchgate.net.

Interspecies and Intraspecies Variability in Sporidesmin Metabolism

Significant variations exist in how different species and individuals within a species metabolize and respond to sporidesmin.

Species susceptibility ranges from high resistance in mice to high susceptibility in sheep and cattle tandfonline.com. Goats, for instance, exhibit greater resistance to sporidesmin toxicosis compared to sheep mdpi.comresearchgate.net. Within sheep populations, there is considerable genetic variation in the response to facial eczema, leading to the development of breeding programs that select for resistance based on indicators like serum gamma-glutamyltransferase (GGT) levels following a controlled sporidesmin challenge researchgate.net.

Metabolic efficiency also varies between breeds; for example, Merino sheep generally demonstrate higher sporidesmin metabolism rates and are more resistant than Romney sheep sciquest.org.nznzsap.org. Furthermore, individual animals within a species can display differing susceptibility levels, underscoring the importance of considering individual variation in toxicological assessments nih.gov. These metabolic differences contribute to the observed interspecies variations in excretion patterns, such as the differing proportions of urinary excretion between rats and guinea-pigs tandfonline.comtandfonline.com.

Table 2: Interspecies Variability in Sporidesmin Metabolism Efficiency

| Species/Breed | Metabolism Efficiency | Resistance to Sporidesmin |

| Merino Sheep | Higher | More Resistant |

| Romney Sheep | Lower | Less Resistant |

Table 3: Recommended Serum Zinc Levels for Facial Eczema Prevention in Cattle

| Species | Target Serum Zinc Level |

| Cattle | 20-35 µmol/L |

Compound Name Index:

Copper

Glutathione

Hydroxythis compound

Mono-hydroxy and di-hydroxy derivatives of sporidesmin

Sporidesmin

Sporidesmin A

this compound

Zinc

Excretion and Persistence of this compound and its Metabolites in Biological Fluids

Understanding the excretion and persistence of this compound and its metabolites in biological fluids is crucial for characterizing its toxicokinetic profile in non-human systems. Following absorption, this compound undergoes metabolic transformations, and its elimination from the body is primarily mediated through specific routes, with varying degrees of persistence in different biological matrices.

Excretion Pathways

The primary route for the excretion of this compound and its metabolites is through the biliary system . Following absorption from the gastrointestinal tract, the compound is concentrated in the liver and subsequently secreted into the bile merckvetmanual.comnih.gov. This biliary excretion is a significant pathway for eliminating the toxin and its breakdown products from the body. Studies in various animal models, including rats and sheep, have demonstrated substantial recovery of radioactivity in bile after administration of radiolabeled sporidesmin tandfonline.com.

Sporidesmin is excreted in both conjugated and non-conjugated forms . Glucuronide conjugation, a common metabolic pathway for detoxification and elimination, has been implicated in both renal and biliary excretion of sporidesmin-related compounds tandfonline.com.

Persistence and Detection in Biological Fluids

Direct quantitative data on the precise half-life of this compound in biological fluids is limited. However, studies indicate that metabolites can persist in certain fluids for discernible periods. For example, in sheep, sporidesmin metabolites have been detected in urine for up to 103 hours following a single oral dose core.ac.uk. The cytotoxic activity of sporidesmin has been reported to be greatest in bile, followed by urine, and lower in serum, suggesting a concentration of the toxin or its active metabolites in these fluids gddiergezondheid.nlresearchgate.net. While enterohepatic circulation could theoretically contribute to persistence, evidence suggests this mechanism may be minor in some species like rats tandfonline.com. Furthermore, damage to the bile ducts caused by sporidesmin can impede the normal excretion of substances, potentially leading to their accumulation in blood and tissue fluids merckvetmanual.comdairynz.co.nznih.gov.

Excretion of Sporidesmin and its Metabolites in Non-Human Animals

The following table summarizes the reported excretion percentages of sporidesmin and its metabolites in different species, based on available research.

| Species | Excretion Route | Percentage of Administered Dose | Notes |

| Rat | Faeces | ~22% | Primarily intact sporidesmin |

| Rat | Bile | 50-52% | Total radioactivity recovered |

| Rat | Urine | 4.1-4.5% | Total radioactivity recovered; considered a minor excretion route |

| Guinea-pig | Bile | 32-35% | Total radioactivity recovered |

| Guinea-pig | Urine | 16-18% | Total radioactivity recovered |

| Sheep | Bile | Up to 20% | Intact sporidesmin recovered |

| Sheep | Urine | Metabolites detected | Metabolites detected up to 103 hours post-dosing; potential biomarker |

Structure Activity Relationships Sar and Derivative Studies of Sporidesmin B

Correlating Structural Motifs with Biological Activity of Sporidesmin (B73718) B

The toxicity of the sporidesmin family of compounds is almost exclusively attributed to the epidithiodioxopiperazine (ETP) ring system. researchgate.netnih.gov This sulfur-bridged dioxopiperazine ring is the key toxicophore, responsible for the wide range of biological reactivity observed. researchgate.net The core mechanism of its toxicity is believed to involve two primary pathways:

Interaction with Cellular Thiols: The disulfide bridge in the ETP ring is highly reactive. It can readily interact with endogenous thiol-containing molecules, such as cysteine residues in proteins and the antioxidant glutathione (B108866). This interaction can lead to the formation of mixed disulfides, disrupting protein structure and function. researchgate.net

Generation of Reactive Oxygen Species (ROS): The ETP moiety can undergo redox cycling. The disulfide bridge is reduced to a dithiol form, which then rapidly auto-oxidizes back to the disulfide form. This cyclic process generates superoxide (B77818) radicals (O₂⁻), hydrogen peroxide (H₂O₂), and other highly damaging reactive oxygen species. nih.gov This induction of oxidative stress is considered a major contributor to the cellular damage caused by sporidesmin. nih.gov

While the ETP ring is the primary determinant of toxicity, other parts of the molecule, known as the "substituent framework," can influence the molecule's potency, solubility, and metabolic fate. For Sporidesmin B, specific substitutions on the indole-derived portion of the molecule would theoretically modulate its activity relative to other analogues like Sporidesmin A. However, without dedicated comparative studies, the precise influence of these structural differences remains unquantified in the literature. The fundamental biological activity is still governed by the presence and reactivity of the disulfide bridge. For instance, the conversion of sporidesmin to its dimethyl thioether analogue, Sporidesmin D, where the disulfide bridge is removed, results in an inactive metabolite. rsc.org

| Structural Motif | Contribution to Biological Activity | Mechanism of Action |

|---|---|---|

| Epidithiodioxopiperazine (ETP) Ring | Essential for toxicity (Toxicophore) | Undergoes redox cycling to produce ROS; reacts with cellular thiols (e.g., cysteine). researchgate.netnih.gov |

| Disulfide Bridge | Critical for redox cycling and thiol interaction | Cleavage and reformation of this bond generates superoxide radicals. nih.gov |

| Substituent Framework (Indole-derived portion) | Potentially modulates potency and metabolism | Influences molecular stability, solubility, and interaction with cellular targets. (Inferred) |

| Dithiol Form (Reduced Sporidesmin) | Intermediate in the toxic cycle | Rapidly auto-oxidizes to regenerate the disulfide bridge and produce ROS. nih.gov |

Synthesis and Evaluation of this compound Analogs and Derivatives

There is a notable scarcity of published research detailing the specific synthesis and biological evaluation of this compound analogs for the purpose of modifying its activity. The complexity of the molecule, with its multiple stereocenters and reactive ETP core, presents significant challenges for synthetic chemistry.

Research into sporidesmin derivatives has primarily been focused on Sporidesmin A, with the goal of creating conjugates for immunoassays rather than for SAR studies. These efforts involved modifying the hydroxyl groups of the molecule to link it to proteins, demonstrating that the core structure can be chemically altered. ebi.ac.uk

The general approach for evaluating the biological activity of any potential this compound analog would involve assessing its cytotoxicity in relevant cell lines (e.g., liver cells) and measuring its capacity to generate ROS. A key experiment would be to compare the analog's activity to that of the parent this compound and other known sporidesmins. Analogs that lack the disulfide bridge would be expected to show significantly reduced or no toxicity, serving as negative controls to confirm the ETP ring's importance. rsc.org

Modulators of this compound Activity (e.g., Metal Ions, Antioxidants)

The redox-active nature of the sporidesmin ETP ring makes its biological activity susceptible to modulation by various external agents, particularly metal ions and antioxidants.

Metal Ions: Certain divalent metal ions have been shown to interact with sporidesmins. The reduced dithiol form of Sporidesmin A can form complexes with metal ions like zinc (Zn²⁺) and copper (Cu²⁺). nih.gov

Copper (Cu²⁺) and Iron (Fe²⁺): These transition metals can catalyze the autoxidation of reduced sporidesmin, potentially accelerating the generation of superoxide radicals and enhancing its toxicity. nih.gov

Zinc (Zn²⁺): Zinc supplementation is a known prophylactic measure used to protect livestock from sporidesmin toxicity (facial eczema). ebi.ac.uktandfonline.com While the precise mechanism is not fully elucidated, it is hypothesized that zinc may interfere with the toxic mechanisms of sporidesmin. Potential actions include the formation of stable complexes with the dithiol form, preventing its re-oxidation and subsequent ROS production, or by inducing the synthesis of metallothioneins, which are cysteine-rich proteins that could bind and detoxify the toxin or scavenge ROS.

Antioxidants: Given that a primary toxicity mechanism of sporidesmin is the induction of oxidative stress through ROS generation, antioxidants are logical modulators of its activity. researchgate.netnih.gov Antioxidants can neutralize superoxide radicals and other ROS, thereby mitigating the downstream cellular damage. While this is a well-established biochemical principle, specific studies evaluating the efficacy of various antioxidants in directly counteracting this compound toxicity in cell culture or in vivo models are not extensively detailed in the literature. The protective effect would theoretically depend on the antioxidant's ability to reach the site of ROS production and its efficiency in scavenging the specific types of radicals generated by the sporidesmin redox cycle.

| Modulator Class | Specific Example | Effect on this compound Activity | Proposed Mechanism of Action |

|---|---|---|---|

| Metal Ions | Copper (Cu²⁺), Iron (Fe²⁺) | Enhancement | Catalyzes the autoxidation of the reduced dithiol form, increasing the rate of ROS production. nih.gov |

| Zinc (Zn²⁺) | Inhibition / Protection | Forms stable complexes with the dithiol form, preventing redox cycling; may induce protective metallothioneins. ebi.ac.uk | |

| Antioxidants | General (e.g., Glutathione, Vitamin E) | Inhibition / Protection (Theoretical) | Scavenge and neutralize reactive oxygen species (e.g., superoxide radicals) generated by the ETP ring. researchgate.net |

In Vitro and in Vivo Models in Sporidesmin B Research Non Human

Cell Culture Models for Sporidesmin (B73718) B Cytotoxicity and Mechanistic Studies

In vitro cell culture systems provide a controlled environment to investigate the direct effects of Sporidesmin B on cells, enabling detailed mechanistic studies without the complexities of a whole organism.

Given that the liver is a primary target of this compound, liver-derived cell lines are extensively used in research. The human hepatoma cell line, HepG2, has been employed to test the hypothesis of oxidative stress as a primary mechanism of toxicity. Studies on HepG2 cells exposed to this compound did not detect significant oxidative stress but did reveal a loss of cell adhesion and disruption of intracellular actin microfilaments nih.gov. This suggests that the toxin's primary impact may be on cellular structure and integrity rather than direct oxidative damage nih.gov.

Another relevant model involves a rat liver cell strain, C3. Research on these cells demonstrated that this compound, along with the related toxin gliotoxin, induced changes in cell morphology and adhesion nih.gov. The toxins caused a loss of attachment to culture plates, which was preceded by the disruption of actin cables nih.gov.

Chinese hamster ovary (CHO) cells, specifically the AA8 line, have been utilized to assess the genotoxic potential of this compound. In these cells, this compound acted as a potent clastogen, causing chromosomal breaks at very low concentrations with minimal reduction in cell viability nih.govepa.gov. The observed effects were primarily at the chromatid level, including deletions and the induction of double minute chromosomes nih.govepa.gov.

Biliary epithelial cells cultured from sheep gallbladders have also provided valuable insights. In these cultures, this compound led to the detachment of cells and disruption of cytoplasmic actin microfilaments, further supporting the hypothesis that the toxin affects the integrity of the epithelial lining of the biliary tract nih.gov.

Mammalian Cell Lines in this compound Research

| Cell Line | Organism | Key Findings | Reference |

|---|---|---|---|

| HepG2 | Human (Liver) | Loss of cell adhesion and disruption of actin microfilaments without significant oxidative stress. | nih.gov |

| C3 | Rat (Liver) | Induced changes in cell morphology, loss of cell adhesion, and disruption of actin cables. | nih.gov |

| AA8 | Chinese Hamster (Ovary) | Demonstrated potent clastogenic activity, causing chromosomal breaks at low concentrations. | nih.govepa.gov |

| Biliary Epithelial Cells | Sheep (Gallbladder) | Caused cell detachment and disruption of cytoplasmic actin microfilaments. | nih.gov |

The investigation into the mutagenicity of this compound has utilized microbial models. Specifically, the Ames test, which employs various strains of Salmonella typhimurium (TA98, TA100, TA102, and TA1537), was used to assess the toxin's ability to cause point mutations. The results indicated that while toxic effects were observed at higher concentrations, this compound did not significantly increase the number of revertant colonies, suggesting it is not a point mutagen in this bacterial system nih.govepa.gov.

Animal Models for this compound Toxicological Pathway Elucidation

In vivo animal models are indispensable for understanding the complex toxicological pathways of this compound, as they allow for the study of its absorption, metabolism, distribution, and excretion, as well as its effects on organ systems within a living organism.

Sheep and cattle are the primary species affected by facial eczema, making them the most relevant in vivo models for this compound research msdvetmanual.comnih.gov. In these animals, the toxin is rapidly absorbed from the gastrointestinal tract, concentrated in the liver, and excreted through the biliary system msdvetmanual.com. This leads to severe cholangitis and pericholangitis due to tissue necrosis msdvetmanual.com. Biliary obstruction can occur, resulting in jaundice and the failure to excrete phylloerythrin, which leads to photosensitization msdvetmanual.com.

Studies in sheep have been crucial for investigating the in vivo clastogenic effects of this compound. In a double-blind experiment, sheep treated with a high dose of the toxin did not show significant increases in micronuclei levels in peripheral blood lymphocytes, indicating that this compound is not a clastogen in this species, despite their high susceptibility to its toxic effects nih.govepa.gov.

While ruminants are the primary focus, small mammal models have also been used to investigate specific aspects of this compound toxicity. Guinea pigs are noted for their use in testing antifungal compounds against dermatophytes due to skin similarities with humans, though their specific use in this compound research is less detailed in the provided context labanimalsjournal.ru.

Mice have been used in micronucleus assays to assess the genotoxicity of this compound. Despite receiving massive oral doses that led to significant toxicological effects, only slight increases in micronucleus levels were observed in the bone marrow nih.gov. This suggests that the intact animal may have protective mechanisms against the clastogenic effects of the toxin nih.gov.

Animal Models in this compound Research

| Animal Model | Key Research Area | Key Findings | Reference |

|---|---|---|---|

| Sheep | Toxicological Pathway, Genotoxicity | Primary model for facial eczema; sporidesmin concentrates in the liver and biliary system causing necrosis. No significant in vivo clastogenic effects observed in lymphocytes. | nih.govepa.govmsdvetmanual.com |

| Cattle | Toxicological Pathway | Also a primary model for facial eczema, with similar toxicological effects to sheep. | msdvetmanual.com |

| Mice | Genotoxicity | High oral doses resulted in only slight increases in bone marrow micronuclei, suggesting protective mechanisms. | nih.gov |

Application of Genetic and Breeding Strategies for this compound Resistance Studies

A significant area of research focuses on breeding ruminants, particularly sheep, for resistance to this compound-induced facial eczema. This approach offers a sustainable, long-term strategy for managing the disease.

Breeding for disease resistance involves selecting animals that exhibit a higher tolerance to the toxin. In the context of facial eczema, this often involves identifying animals with lower liver damage when exposed to this compound. The heritability of resistance to facial eczema has been demonstrated, indicating that genetic gain can be achieved through selective breeding nih.gov.

Strategies for genetic improvement include selection within breeds and the use of genomic tools to identify genes or quantitative trait loci (QTLs) associated with resistance iastate.eduresearchgate.net. Genomic selection can improve the accuracy of estimated breeding values (EBVs), especially for young animals, allowing for earlier selection decisions and accelerating genetic gain iastate.edu. The identification of genetic markers linked to resistance can further enhance the efficiency of selective breeding programs, reducing the reliance on direct toxin challenges to identify resistant individuals researchgate.net.

Mutagenicity and Genotoxicity Research on Sporidesmin B

Clastogenic Effects of Sporidesmin (B73718) B in Cell Culture Systems

Research has demonstrated that Sporidesmin B can induce chromosomal aberrations, a type of genotoxic damage known as clastogenicity, in cultured mammalian cells. Studies utilizing Chinese hamster AA8 cells have shown that this compound acts as a potent clastogen, causing chromosomal breaks at very low concentrations, as low as 3 ng/ml, with minimal reduction in cell viability. At these concentrations, the primary events observed were chromatid deletions and the induction of double minute chromosomes. At concentrations of 10 ng/ml and above, interchange events, including incomplete chromatid interchanges and some complete chromatid and chromosomal interchanges, were also noted. These findings indicate that this compound can directly interfere with the structural integrity of chromosomes in a dose-dependent manner in vitro.

Table 8.1: Clastogenic Effects of this compound in AA8 Chinese Hamster Cells

| Concentration (ng/ml) | Observed Effect |

| 3 | Chromosomal breaks, chromatid deletions, induction of double minute chromosomes. |

| 10 and above | Chromatid deletions, induction of double minute chromosomes, chromatid interchanges (incomplete and complete), chromosomal interchanges. |

Point Mutation Analysis of this compound in Bacterial Models

The potential of this compound to induce point mutations, which are changes in a single nucleotide base in the DNA sequence, has been evaluated using bacterial reverse mutation assays, commonly known as the Ames test. In studies employing Salmonella typhimurium strains TA98, TA100, TA102, and TA1537, this compound was tested for its ability to cause gene mutations, both with and without exogenous metabolic activation. Despite observing toxic effects at concentrations exceeding 400 µ g/plate , the research found no significant increases in revertant colonies across the tested strains. This suggests that this compound, under the conditions of these bacterial assays, does not appear to be a potent inducer of point mutations. The presence of glutathione (B108866) did not modify these results in strain TA102.

Table 8.2: Point Mutation Induction by this compound in Salmonella typhimurium

| Strain | Metabolic Activation | Toxic Effects Observed (>400 µ g/plate ) | Revertant Colonies (vs. Control) | Conclusion on Mutagenicity |

| TA98 | Present/Absent | Yes | No significant increase | Not mutagenic |

| TA100 | Present/Absent | Yes | No significant increase | Not mutagenic |

| TA102 | Present/Absent | Yes | No significant increase | Not mutagenic |

| TA1537 | Present/Absent | Yes | No significant increase | Not mutagenic |

In Vivo Genotoxicity Assessments of this compound

To assess the genotoxic potential of this compound in a living organism, in vivo studies have been conducted, primarily focusing on its clastogenic activity. One such study examined the induction of lymphocytic micronuclei (MN) in sheep, a species highly susceptible to this compound's toxic effects. Sheep were treated with a single high dose of this compound, and peripheral blood lymphocytes were analyzed for micronuclei formation, serving as an indicator of clastogenic activity. However, statistical analysis of the data revealed no significant differences in micronuclei levels between the sporidesmin-treated and untreated sheep. These findings suggest that, despite its potent clastogenic effects in vitro, this compound does not appear to induce genotoxic damage measurable by the micronucleus assay in sheep. While a study in mice indicated only slight increases in micronucleus levels in bone marrow despite massive oral doses, suggesting potential protection mechanisms in intact animals, the sheep study specifically found no significant genotoxic effect via the micronucleus assay.

Table 8.3: In Vivo Micronucleus Assay in Sheep Exposed to this compound

| Group | Treatment | Micronuclei (MN) Levels | Statistical Significance (vs. Control) | Conclusion on In Vivo Genotoxicity |

| Treated Sheep | Single high dose | Measured | No significant difference | Not genotoxic (MN assay) |

| Control Sheep | No treatment | Measured | N/A | N/A |

Compound List

this compound

Sporidesmin A

Sporidesmin C diacetate

Sporidesmin D

Sporidesmin E

Sporidesmin F

Sporidesmin G

Sporidesmin H

Sporidesmin J

Gliotoxin

Fumonisin B1

Ergot alkaloids

Ergotamine

Patulin

Ochratoxin A

Aflatoxins

Citrinin

HT-2 toxin

T-2 toxin

Diacetoxyscirpenol

Nivalenol

Fusarenon-X

NX toxin

Deoxynivalenol

Lolitrem

Paspalitrems

Slaframine

Zearalenone

Phomopsin

Phylloerythrin

Silver nanoparticles (AgNPs)

KBR 3023

Methyl ester sulphonates (MES)

Linear alkylbenzene sulphonate (LAS)

Hydrogen peroxide

1-aminopyrine

Potassium sorbate (B1223678)

Ascorbic acid

Ferrous salt

Sodium nitrite (B80452)

Ammonium sulfamate (B1201201)

Ecological and Environmental Aspects of Sporidesmin B Occurrence

Fungal Ecology and Distribution in Pasture Ecosystems Relevant to Sporidesmin (B73718) B

Pithomyces chartarum is a saprophyte, meaning it obtains nutrients from dead or decaying organic matter. tandfonline.com In pasture ecosystems, it primarily colonizes dead plant material, or litter, at the base of the sward. tandfonline.commilksa.co.za This includes dead leaves and stems of various pasture species. tandfonline.comtandfonline.com The fungus is not considered a plant pathogen but rather a decomposer. usda.gov

The distribution of P. chartarum is widespread, with a notable prevalence in tropical, subtropical, and warm temperate climates around the world. usda.govwikipedia.org It has been reported in numerous countries, including New Zealand, Australia, South Africa, Brazil, Uruguay, and in the Azores, Portugal. milksa.co.zaresearchgate.netstudiesinmycology.orgresearchgate.net While the fungus is cosmopolitan, the production of sporidesmin is not a universal trait among all isolates. studiesinmycology.org The proportion of sporidesmin-producing strains varies considerably by geographical location. researchgate.netstudiesinmycology.org

The fungus thrives on the litter of various pasture plants, but its growth is particularly associated with perennial ryegrass (Lolium perenne). msdvetmanual.comtandfonline.com The lifecycle of ryegrass, with its summer decline and accumulation of dead tillers, provides an abundant substrate for fungal growth and subsequent sporulation in the late summer and autumn. tandfonline.com Studies have shown that pastures with a high density of dead litter, a common occurrence after summer, are at a higher risk for significant fungal proliferation. tandfonline.com

| Region | Host Plant/Substrate | Fungal Species | Reference |

| New Zealand | Perennial ryegrass litter | Pithomyces chartarum / Pseudopithomyces toxicarius | beeflambnz.commsdvetmanual.comtandfonline.com |

| Australia | Pasture litter | Pithomyces chartarum | researchgate.net |

| Brazil | Pasture litter | Pithomyces chartarum | usda.govresearchgate.net |

| Uruguay | Pasture litter | Pithomyces chartarum | researchgate.net |

| Azores, Portugal | Pasture grasses | Pithomyces chartarum | researchgate.netmdpi.com |

| South Africa | Perennial ryegrass | Pithomyces chartarum | milksa.co.za |

Environmental Conditions Favoring Sporidesmin B Production and Spore Load

The production of this compound is intricately linked to the environmental conditions that promote the growth and sporulation of Pithomyces chartarum. The key drivers for fungal proliferation and toxin synthesis are temperature and moisture.

Temperature: Warm temperatures are a primary requirement for the rapid growth of the fungus. msdvetmanual.comtandfonline.com The optimal temperature for the growth and sporulation of P. chartarum is around 24°C (75°F). wikipedia.orgourlandandwater.nz Fungal growth can occur between 5-30°C, but the temperature range for significant sporidesmin production is narrower, typically between 20-25°C. researchgate.net Sporulation is notably active when grass minimum temperatures are above 12-14°C. mdpi.comourlandandwater.nz Growth is inhibited at temperatures above 35°C. researchgate.netmdpi.com

Moisture: High humidity and the presence of free water are essential for spore germination and fungal growth. tandfonline.comwikipedia.org Conditions of high humidity, such as those created by overnight dew or showery weather, are particularly conducive to sporulation. mdpi.com While moisture is necessary, heavy or continuous rainfall can have a suppressive effect on the spore load and toxicity. mdpi.comourlandandwater.nz This may be due to the water-soluble nature of sporidesmin, which can be washed off the spores. mdpi.comourlandandwater.nz

Other Factors:

Pasture Composition: The type of pasture can influence spore counts. For instance, tall fescue pastures have been observed to have lower spore counts compared to pure ryegrass swards. massey.ac.nz

UV Light: Exposure to near-ultraviolet light has been shown to stimulate the production of conidia (spores) in vitro. wikipedia.org Some research also suggests that UV radiation can increase sporidesmin production in certain strains. mdpi.com

| Environmental Factor | Optimal Range/Condition for this compound Production | Effect |

| Temperature | 20-25°C for toxin production; 24°C for optimal growth | Warm temperatures accelerate fungal growth and sporulation. tandfonline.comwikipedia.orgresearchgate.net |

| Moisture | High humidity, presence of dew, or light showers | Essential for spore germination and mycelial growth. tandfonline.commdpi.com |

| Rainfall | Light to moderate | Heavy or prolonged rain can reduce spore toxicity. mdpi.comourlandandwater.nz |

| Substrate | Abundant dead plant litter | Provides the necessary nutrients for fungal growth. tandfonline.commilksa.co.za |

| Pasture Type | Perennial ryegrass dominant | The lifecycle of ryegrass provides ample substrate in late summer/autumn. tandfonline.com |

| UV Light | Exposure to near-UV light | Can stimulate sporulation and potentially toxin production. wikipedia.orgmdpi.com |

Global Prevalence and Regional Variations in this compound Contamination

The global prevalence of this compound contamination is directly tied to the distribution of toxigenic strains of Pithomyces chartarum and the presence of favorable environmental conditions. Facial eczema, the disease caused by sporidesmin ingestion, has been reported on most continents, including North and South America, Southern Africa, Australia, and Europe. wikipedia.orgstudiesinmycology.org However, the severity and frequency of outbreaks are most pronounced in New Zealand. studiesinmycology.orgourlandandwater.nztandfonline.com

Significant regional variations exist in the proportion of P. chartarum isolates that produce sporidesmin. Research has shown that in New Zealand, a high percentage of isolates are toxigenic, particularly in the North Island. studiesinmycology.orgourlandandwater.nz In contrast, a higher proportion of non-toxic strains are found in the South Island. studiesinmycology.org

A comparative study of isolates from different countries revealed considerable differences in the prevalence of sporidesmin-producing strains:

| Country | Percentage of Sporidesmin-Producing Isolates | Number of Isolates Tested |

| New Zealand | 86% | 391 |

| Australia | 67% | 207 |

| Uruguay | 28% | 182 |

| Brazil | 2% | 51 |

Data sourced from a study on the ecotoxinogenesis of Pithomyces chartarum. researchgate.net

These regional differences in the prevalence of toxigenic strains, combined with variations in climate and agricultural practices, explain the geographical disparities in the incidence of facial eczema. While the fungus may be present in many regions, the risk of mycotoxicosis is substantially higher where a greater proportion of the fungal population produces sporidesmin and where the climate regularly provides the warm, moist conditions necessary for its proliferation.

常见问题

What experimental models are most appropriate for studying Sporidesmin B's hepatotoxic effects, and how should longitudinal studies be designed?

Basic:

In vivo models, such as ruminants (e.g., sheep), are commonly used due to this compound's role in facial eczema and liver damage. Longitudinal studies should track biomarkers like gamma-glutamyl transferase (GGT) and glutamate dehydrogenase (GLDH) to assess liver function over time . Standard protocols include periodic blood sampling, body condition scoring, and histological liver analysis post-mortem.

Advanced:

For mechanistic insights, integrate in vitro hepatocyte cultures with in vivo data to isolate direct vs. immune-mediated toxicity. Longitudinal designs must account for confounding variables (e.g., nutritional status, co-infections) through stratified randomization. Decision-tree models, as used in Romney ewe studies, can predict liver disease severity based on biomarker thresholds (e.g., GGT <122 IU/L at 3 months post-exposure) .

How can researchers resolve contradictions in existing data on this compound's metabolic pathways?

Basic:

Systematic reviews (e.g., using PICO or SPIDER frameworks) should first categorize conflicting findings by study design (e.g., cohort vs. case-control), exposure levels, and species-specific metabolic differences . Meta-analyses may clarify dose-response relationships.

Advanced:

Employ isotopic labeling or metabolomics to trace this compound’s biotransformation products. Conflicting in vivo vs. in vitro results may arise from microbiome interactions in ruminants; germ-free animal models or fecal microbiota transplants could isolate these effects. Cross-validate findings using multiple assays (e.g., LC-MS for toxin quantification, histopathology for liver damage) .

What methodological standards ensure reproducibility in this compound toxicity assays?

Basic:

Follow guidelines for experimental rigor:

- In vivo: Document exposure timing (e.g., post-intoxication intervals), environmental conditions (e.g., pasture contamination levels), and liver scoring criteria (e.g., LDC categories) .

- In vitro: Report cell line origins, passage numbers, and toxin purity (≥95% by HPLC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。